molecular formula C27H17FO5S B12210108 (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B12210108
M. Wt: 472.5 g/mol
InChI Key: LAMFMMTXDQKTIF-QQXSKIMKSA-N
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Description

The compound “(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate” is a benzofuran derivative featuring a Z-configured exocyclic double bond, a biphenyl-4-ylmethylidene substituent, and a 4-fluorobenzenesulfonate ester group. Its structure combines a planar benzofuran core with extended aromatic systems, which may enhance π-π stacking interactions in biological or material science applications.

Properties

Molecular Formula

C27H17FO5S

Molecular Weight

472.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C27H17FO5S/c28-21-10-13-23(14-11-21)34(30,31)33-22-12-15-24-25(17-22)32-26(27(24)29)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-17H/b26-16-

InChI Key

LAMFMMTXDQKTIF-QQXSKIMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps. One common method includes the condensation of biphenyl-4-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonate moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (IUPAC) Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate C₂₈H₁₉FO₅S R1: Biphenyl-4-yl; R2: 4-fluorobenzenesulfonyl ~486.5 High lipophilicity; potential kinase inhibition
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzenesulfonate C₂₃H₁₅FNO₅S R1: Pyridin-3-yl; R2: 4-fluorobenzenesulfonyl 397.04 Enhanced solubility due to pyridine; antiviral activity
[(2Z)-3-oxo-2-[(2,4-dimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzoate C₂₅H₁₉FO₆ R1: 2,4-Dimethoxyphenyl; R2: 4-fluorobenzoyl ~442.4 Increased metabolic lability from ester vs. sulfonate
[(2Z)-3-oxo-2-[(4-tert-butylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate (methyl ester) C₂₂H₂₂O₅ R1: 4-tert-Butylphenyl; R2: Methyl acetate 366.4 Reduced steric hindrance; polymer additive use

Pharmacological and Physicochemical Insights

  • Electronic Effects : Fluorine at the para position (main compound) enhances electronegativity and may improve binding to hydrophobic enzyme pockets compared to methoxy (e.g., 4-methoxybenzenesulfonate in ) or bromo substituents (e.g., 4-bromobenzoate in ).
  • Solubility : The sulfonate group in the main compound increases water solubility relative to ester analogs (e.g., 4-fluorobenzoate in ). Pyridine-containing derivatives (e.g., ) exhibit moderate solubility due to hydrogen-bonding capacity.
  • Stereochemical Impact : The Z-configuration is critical for maintaining planarity and optimizing interactions with chiral biological targets, as highlighted in chirality studies .

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has a molecular formula of C26H22O5SC_{26}H_{22}O_5S and a molecular weight of approximately 414.4 g/mol . Its structure features a biphenyl group, a benzofuran moiety, and a sulfonate functional group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC26H22O5S
Molecular Weight414.4 g/mol
IUPAC Name(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
SolubilityModerate

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives have shown enhanced cytotoxicity against breast cancer cells (MDA-MB-231) compared to non-cancerous cell lines (MCF-10A) due to their ability to disrupt microtubule organization and induce apoptosis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in cell division.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Microtubule Disruption : Similar compounds have been shown to affect microtubule dynamics, leading to cell cycle arrest.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of similar benzofuran derivatives reported a significant reduction in tumor size in xenograft models when treated with the compound. The results indicated an approximate 70% reduction in tumor volume compared to control groups .

Study 2: Cytotoxicity Assessment

In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against MDA-MB-231 cells, indicating potent cytotoxic effects. The mechanism was linked to increased reactive oxygen species (ROS) generation and subsequent cell death pathways .

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